- Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3, World Journal of Pharmaceutical Research, 2019, 8, 824-835

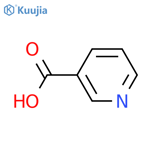

Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

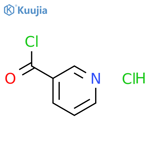

95091-91-1 structure

상품 이름:N-methoxy-N-methylpyridine-3-carboxamide

CAS 번호:95091-91-1

MF:C8H10N2O2

메가와트:166.177201747894

MDL:MFCD11847417

CID:1012014

PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide 화학적 및 물리적 성질

이름 및 식별자

-

- N-methoxy-N-methylnicotinamide

- N-methoxy-N-methylpyridine-3-carboxamide

- 3-Pyridinecarboxamide, N-methoxy-N-methyl-

- N - Methoxy - N - Methylpyridine - 3 - carboxaMide

- N-methyl-N-methoxy-nicotinamide

- KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- 6336AC

- N-Methoxy-N-methyl-3-pyridinecarboxamide

- N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)

- F1903-0200

- SB53967

- MFCD11847417

- M3099

- AKOS008953236

- DTXCID50392487

- DTXSID50441666

- SCHEMBL434252

- CS-0044200

- DB-335377

- EN300-200428

- VDA09191

- AS-10408

- Y10185

- 95091-91-1

- SY224287

-

- MDL: MFCD11847417

- 인치: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3

- InChIKey: KFEZCMOHRDCFIQ-UHFFFAOYSA-N

- 미소: O=C(N(C)OC)C1C=CC=NC=1

계산된 속성

- 정밀분자량: 166.074227566g/mol

- 동위원소 질량: 166.074227566g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 2

- 복잡도: 161

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 42.4

- 소수점 매개변수 계산 참조값(XlogP): -0.4

N-methoxy-N-methylpyridine-3-carboxamide 보안 정보

-

기호:

- 제시어:경고

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

N-methoxy-N-methylpyridine-3-carboxamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-1g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 1g |

¥64.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114840-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 97% | 5g |

¥185.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3099-5G |

N-Methoxy-N-methylnicotinamide |

95091-91-1 | >96.0%(GC) | 5g |

¥470.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 250mg |

¥668.0 | 2022-04-27 | |

| Life Chemicals | F1903-0200-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 2.5g |

$822.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N41530-5g |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 95% | 5g |

¥2168.0 | 2022-04-27 | |

| abcr | AB420756-1 g |

N-Methoxy-N-methylpyridine-3-carboxamide, 95%; . |

95091-91-1 | 95% | 1g |

€78.90 | 2023-04-24 | |

| Life Chemicals | F1903-0200-1g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 95% | 1g |

$411.0 | 2023-09-07 | |

| TRC | B427480-250mg |

N-methoxy-N-methylnicotinamide |

95091-91-1 | 250mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-200428-2.5g |

N-methoxy-N-methylpyridine-3-carboxamide |

95091-91-1 | 2.5g |

$949.0 | 2023-09-16 |

N-methoxy-N-methylpyridine-3-carboxamide 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Dichloromethane ; 5 min, 0 °C

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Diisopropylethylamine ; 0 °C

1.3 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

참조

- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

합성회로 3

반응 조건

1.1 Reagents: Triethylamine , Dicyclohexylcarbodiimide Solvents: Dichloromethane

참조

- Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers, Journal of the Chemical Society, 2002, (2), 143-154

합성회로 4

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 3 bar, 105 °C

참조

- An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling, RSC Advances, 2014, 4(57), 30019-30027

합성회로 5

반응 조건

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 1 h, 90 °C

참조

- One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating, Synthetic Communications, 2015, 45(4), 531-538

합성회로 6

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized

참조

- Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers, Chemical Science, 2022, 13(4), 1030-1036

합성회로 7

반응 조건

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 75 h, rt

참조

- Discovery of CYT997: a structurally novel orally active microtubule targeting agent, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

합성회로 8

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 20 min, 120 °C

참조

- Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition, Australian Journal of Chemistry, 2017, 70(1), 44-51

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

합성회로 10

반응 조건

1.1 Reagents: Triethylamine , Triphosgene Solvents: Dichloromethane ; 0 °C; rt

참조

- Direct synthesis of Weinreb amides from carboxylic acids using triphosgene, Letters in Organic Chemistry, 2007, 4(1), 20-22

합성회로 11

반응 조건

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 18 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

합성회로 12

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 4 h, rt

참조

- Preparation of heterocyclic compounds with affinity to muscarinic receptors, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; overnight, 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

합성회로 14

반응 조건

1.1 Reagents: Thionyl chloride ; 1 h, 90 °C; 90 °C → rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 1.5 h, rt

참조

- Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates, Angewandte Chemie, 2022, 61(22),

합성회로 15

반응 조건

1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

참조

- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798

합성회로 16

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 0 °C; 0 °C → rt; 23 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes, Chemical Science, 2020, 11(2), 494-498

합성회로 17

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

1.2 Reagents: Pivaloyl chloride

1.3 -

1.4 Reagents: Triethylamine

참조

- Convenient conversion of acids to Weinreb's amides, Synthetic Communications, 1999, 29(18), 3215-3219

합성회로 18

반응 조건

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; rt; 25 °C

참조

- Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

합성회로 19

반응 조건

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile

참조

- Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application, Synthesis, 2001, (12), 1784-1789

합성회로 20

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

참조

- Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

- 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 3-pyridinyl ester

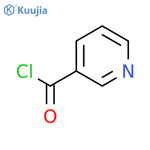

- Nicotinyl Chloride

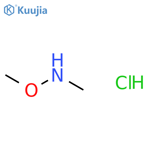

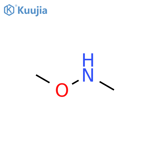

- N,O-Dimethylhydroxylamine

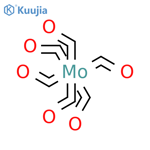

- Hexacarbonylmolybdenum

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

- Niacin

- N,O-Dimethylhydroxylamine hydrochloride

- pyridine-3-carbonyl chloride hydrochloride

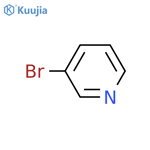

- 3-Bromopyridine

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide 관련 문헌

-

Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019

-

Ahmed Kamal,Md. Ashraf,Shaik Thokhir Basha,S. M. Ali Hussaini,Shamshair Singh,M. V. P. S. Vishnuvardhan,Boppana Kiran,Balasubramanian Sridhar Org. Biomol. Chem. 2016 14 1382

-

3. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengersIan R. Baxendale,Gloria Brusotti,Masato Matsuoka,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 143

95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide) 관련 제품

- 1287402-67-8((2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one)

- 156868-84-7(1-(3-BroMopropyl)-3-fluorobenzene)

- 115174-12-4(4-(azocan-1-ylmethyl)phenylmethanamine)

- 1699570-26-7(2-amino-3-(2-chloro-4-fluorophenyl)-3-hydroxypropanoic acid)

- 921852-16-6(N-{2-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2-(3,4-dimethoxyphenyl)acetamide)

- 1883810-03-4(1-(Hydroxymethyl)cyclopropane-1-sulfonamide)

- 2172204-43-0(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-2-methylbutanoic acid)

- 1932594-34-7(3-Pyrrolidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (3S,4S)-)

- 1251625-54-3(N-{1-3-(4-ethylphenyl)-1H-pyrazole-4-carbonylpiperidin-4-yl}-3-fluorobenzamide)

- 859666-81-2(prop-2-en-1-yl 2-({2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl}oxy)acetate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide

순결:99%

재다:100g

가격 ($):266.0